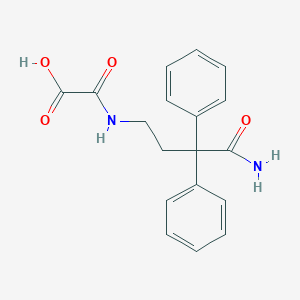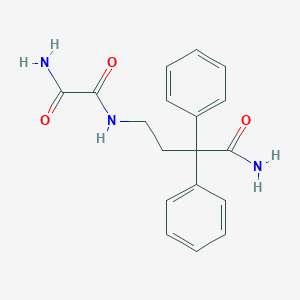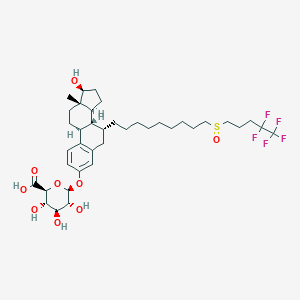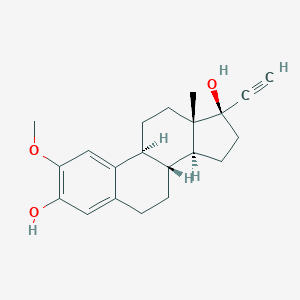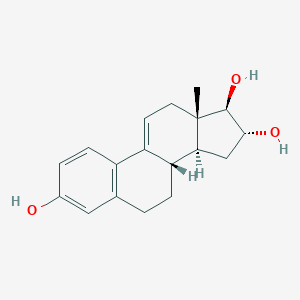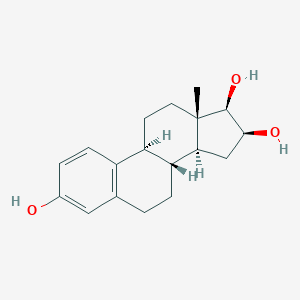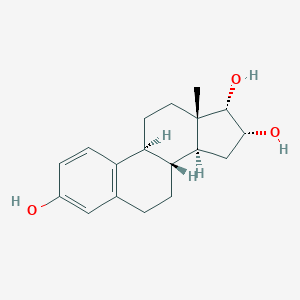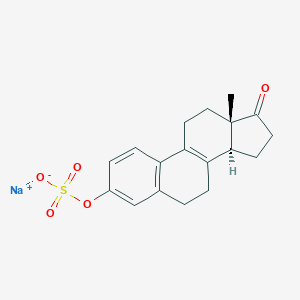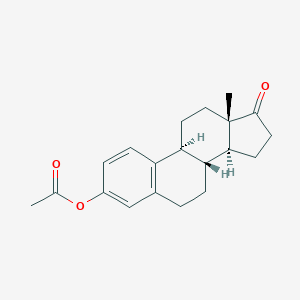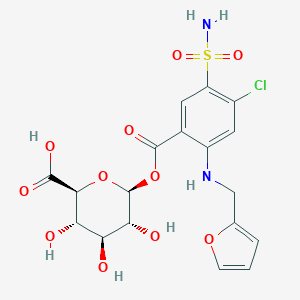
Furosemide acyl glucuronide
Overview
Description
Furosemide acyl glucuronide is a metabolite of furosemide, a potent loop diuretic used to treat hypertension and edema . It is formed by acyl glucuronidation, a major metabolic conjugation reaction of most carboxylic acid drugs in mammals . The glucuronide conjugate can be measured directly by gradient high-performance liquid chromatographic analysis .
Synthesis Analysis
The biosynthetic acyl-type glucuronic acid conjugate of furosemide is isolated from in vitro incubation of pregnenolone-16 alpha-carbonitrile-induced rat liver microsomes containing UDP-glucuronyltransferase activity, furosemide, and UDP-glucuronic acid . Furosemide is metabolized in humans by acyl glucuronidation to the 1-O-glucuronide .
Molecular Structure Analysis
The structure of this compound and its isomerization products was verified by negative ion thermospray liquid chromatography/mass spectrometry . The mass spectrum of furosemide glucuronide was obtained through high-performance liquid chromatography .
Chemical Reactions Analysis
Acyl glucuronides of xenobiotics have been a subject of wide interest due to their biochemical reactivity, hepatic disposition, and enterohepatic circulation . Acyl migration was measured as a function of the number of peaks observed in LC-MSn analysis . Reactive intermediate trapping studies with glutathione and methoxylamine were carried out to identify the key intermediates in the transacylation bioactivation and glycation pathways, respectively .
Physical And Chemical Properties Analysis
The reactivity and lack of stability of an acyl glucuronide for a clinical candidate could pose major developability concerns . Furosemide glucuronide was purified by high-performance liquid chromatography .
Scientific Research Applications
Pharmacological Effects and Mechanisms
Furosemide, a diuretic, is widely studied for its effects in various conditions, highlighting its systemic and renal hemodynamic impacts. It's shown to increase urinary excretion rates of sodium, chloride, and hydrogen ions, with minimal effect on potassium excretion in horses. Its systemic hemodynamic effects manifest only with a functional kidney and can occur without diuresis, emphasizing the importance of renal-dependent extra-renal effects. These actions are thought to be mediated through increases in venous compliance and reductions in atrial and pulmonary pressures, which may explain its use in conditions like exercise-induced pulmonary hemorrhage, although its efficacy in such applications remains debated (Hinchcliff & Muir, 1991).
Furosemide in Veterinary Medicine
In veterinary practice, furosemide's actions extend beyond its diuretic properties. It has shown vasodilatory effects preceding diuresis, offering immediate benefits in volume overload cases. Additionally, its potential as an adjunct to antiseizure therapy and its antioxidant properties are noted, although side effects like altered drug metabolism and electrolyte depletion are also reported. The comprehensive pharmacologic spectrum of furosemide, including its use in inhalation therapy for dyspnea and as a part of therapy in acute ischemic conditions related to seizures, underscores its varied applications in both human and veterinary medicine (Abbott & Kovacic, 2008).
Interactions and Regulatory Considerations
The review of furosemide in horse racing provides insight into its regulatory challenges, particularly concerning its renal and extra-renal actions. Despite its potential to enhance performance, the relationship between these actions and its role in mitigating exercise-induced pulmonary hemorrhage remains unclear. Regulatory difficulties arise from its diuretic action, which could affect drug detection in sports settings. This highlights the need for a nuanced understanding of its pharmacodynamic properties in regulatory contexts (Soma & Uboh, 1998).
Bioanalytical Challenges
The bioanalysis of acyl glucuronide metabolites, including furosemide acyl glucuronide, presents significant challenges due to their instability in biological matrices. Accurate measurement requires immediate stabilization post-sample collection to prevent breakdown, emphasizing the need for meticulous analytical strategies to assess both the metabolite and its parent compound accurately. This review underlines the importance of early identification of metabolites prone to hydrolysis and covalent binding, which could potentially lead to toxicity, showcasing the intricate balance required in drug development and safety assessments (Patel, 2019).
Mechanism of Action
Furosemide is believed to act at the luminal surface of the ascending limb of the loop of Henle by inhibiting the active reabsorption of chloride . The response to a given dosage is modulated by the fluid and electrolyte balance of the individual . The exact mechanism of action of Furosemide acyl glucuronide is not fully understood .
Safety and Hazards
Acyl glucuronides are associated with idiosyncratic toxicity such as anaphylaxis, drug-induced liver injury, and so on . The reactivity and lack of stability of an acyl glucuronide could pose major developability concerns . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response .
Future Directions
While the compounds tested from “withdrawn” and “warning category” all formed the glutathione adduct in buffer, none from “safe” category formed the glutathione adduct . In contrast, none of the compounds tested from any category formed methoxylamine conjugate, a reaction with putative aldehyde moiety formed via acyl migration . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVHHPUYELVHRE-GLRLOKQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120112 | |
| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72967-59-0 | |
| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72967-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furosemide glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072967590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUROSEMIDE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C1SX3FIJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


